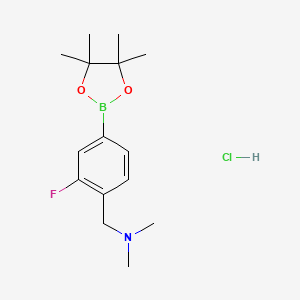

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl

Übersicht

Beschreibung

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl is a useful research compound. Its molecular formula is C15H24BClFNO2 and its molecular weight is 315.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, have significant roles as reaction intermediates in organic synthesis reactions . They are involved in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

It’s known that boronic acid pinacol ester compounds can participate in various chemical reactions, such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in carbon-carbon coupling and carbon heterocoupling reactions , which are fundamental biochemical pathways in organic synthesis.

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

It’s known that arylboronic acid, which this compound is a derivative of, is stable to water and air , suggesting that it may have good stability in various environmental conditions.

Biologische Aktivität

4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl, is a synthetic organoboron compound that has garnered attention for its potential biological activities. This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications, particularly in drug discovery and development .

Chemical Structure and Properties

The compound's structure includes a dimethylamino group that enhances its solubility and biological activity. The presence of the fluorine atom on the aromatic ring contributes to its lipophilicity and may influence its interaction with biological targets .

Molecular Formula

- Molecular Formula : C13H18BClFNO2

- Molecular Weight : 263.65 g/mol

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biomolecules. It has been shown to exhibit enzyme inhibition properties, particularly in proteasome inhibition, which is crucial for regulating protein degradation in cells .

Applications in Drug Development

Research indicates that compounds similar to 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid can be utilized in developing glucose-responsive insulin analogs. These analogs leverage the compound's ability to enhance solubility in response to glucose levels, thereby improving therapeutic efficacy in diabetes management .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Bromophenylboronic Acid | Boronic acid with bromine substituent | Anticancer properties | Higher reactivity due to bromine |

| 3-Fluorophenylboronic Acid | Boronic acid with fluorine substituent | Enzyme inhibition | Fluorine enhances lipophilicity |

| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group attached | Inhibits proteasome | Enhanced solubility and target specificity |

| 4-Methoxyphenylboronic Acid | Methoxy group instead of dimethylamino | Moderate bioactivity | Different electronic properties |

Case Studies and Research Findings

- Enzyme Inhibition : Studies have demonstrated that boronic acids can effectively inhibit enzymes such as urease and various proteases. For instance, urease inhibition was observed with several boronic acid derivatives, indicating potential applications in treating conditions like kidney stones .

- Glucose-Responsive Insulin : Research involving the modification of insulin with fluorophenylboronic acid has shown significant increases in glucose-dependent solubility. This modification allows for better regulation of blood glucose levels without compromising insulin potency .

- Antiviral Activity : Recent investigations into boronic acid derivatives have revealed promising antiviral activities against flaviviruses such as Zika and dengue. These compounds inhibit viral replication by targeting specific viral proteases .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

The compound serves as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Its unique structural features allow for:

- Formation of diverse organic compounds.

- Modification of existing molecules to enhance their properties.

Medicinal Chemistry

In medicinal chemistry, the compound has shown potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulator : It can bind to receptors, influencing signal transduction pathways.

- Biomolecule Modifier : The boronic acid functionality enables modification of biomolecules for drug development and biological studies.

Material Science

In material science, this compound is utilized in:

- The production of advanced materials such as polymers.

- Development of electronic devices due to its unique electronic properties.

The biological activity of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid pinacol ester is attributed to its ability to interact with various molecular targets. Notable activities include:

- Inhibition of Proteasomes : This activity can lead to therapeutic applications in cancer treatment.

- Binding Affinity Studies : Research has documented its binding with various biological targets, indicating potential for drug design.

Case Studies and Research Findings

- Cross-Coupling Reactions : A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions, showcasing its ability to form complex organic structures efficiently .

- Biological Interaction Studies : Research has highlighted its role as an enzyme inhibitor, which could lead to advancements in targeted cancer therapies .

- Material Development : The compound's incorporation into polymer matrices has been explored for creating materials with enhanced electrical properties .

Eigenschaften

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12;/h7-9H,10H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPMMYAKEVQQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C)C)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-16-8 | |

| Record name | Benzenemethanamine, 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.